

The Discovery and History of Phytochelatins: A Technical Guide

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Abstract

Phytochelatins (PCs) are a class of cysteine-rich, non-proteinaceous peptides crucial for heavy metal detoxification in plants, fungi, and some invertebrates. Their discovery overturned the long-held belief that metallothioneins were the primary heavy metal chelators in the plant kingdom. This technical guide provides an in-depth exploration of the history of phytochelatin discovery, from their initial identification as "cadystins" in fission yeast to their characterization in higher plants and the subsequent elucidation of their biosynthesis and function. We present a comprehensive overview of the key experiments, detailed protocols, quantitative data, and the signaling pathways involved in their production and action. This document is intended to serve as a valuable resource for researchers in the fields of plant biology, toxicology, and drug development, offering a foundational understanding of these vital biomolecules.

Introduction

The increasing prevalence of heavy metal contamination in the environment poses a significant threat to both ecosystems and human health. Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with the toxic effects of heavy metals. A cornerstone of this defense system is the production of phytochelatins, which act as high-affinity chelators for a range of heavy metal ions, including cadmium (Cd), arsenic (As), lead (Pb), and mercury (Hg). This guide delves into the seminal discoveries that unveiled the world of phytochelatins and the subsequent research that has illuminated their critical role in cellular detoxification pathways.



The Initial Discovery: From Cadystins to Phytochelatins

The journey to understanding phytochelatins began with independent research efforts in the early 1980s, initially focusing on cadmium-binding complexes in fission yeast and plant cell cultures.

The Discovery of Cadystins in Schizosaccharomyces pombe

In 1981, Murasugi and his colleagues were investigating the mechanisms of cadmium tolerance in the fission yeast Schizosaccharomyces pombe. They identified a family of small, cysteine-rich peptides that were induced upon exposure to cadmium. These peptides, which they named cadystins, were found to be the primary cadmium-binding molecules in the yeast cells.[1] Further characterization revealed their structure to be polymers of γ-glutamyl-cysteine units with a C-terminal glycine, having the general formula (γ-Glu-Cys)n-Gly.[1]

The Identification of Phytochelatins in Higher Plants

Almost concurrently, in 1985, the research group led by Ernst Grill and Meinhart Zenk was studying cadmium detoxification in plant cell suspension cultures. They isolated a similar family of peptides from various plant species that were also induced by heavy metal exposure.[1] Recognizing their plant origin and chelating properties, they coined the term phytochelatins.[1] Their work demonstrated that these peptides, not metallothioneins as previously thought, were the principal heavy metal-binding compounds in higher plants.[2]

Elucidation of the Biosynthetic Pathway

The discovery of phytochelatins naturally led to questions about their synthesis. Unlike proteins, their structure, containing the unusual γ-glutamyl linkage, suggested a non-ribosomal mode of synthesis.

The Precursor: Glutathione

Early studies indicated a strong link between glutathione (GSH) and phytochelatin synthesis. The structural similarity between the repeating unit of phytochelatins (γ-Glu-Cys) and the N-terminal dipeptide of glutathione was a significant clue. Experiments using buthionine



sulfoximine (BSO), a specific inhibitor of γ-glutamylcysteine synthetase (the first enzyme in glutathione biosynthesis), showed that blocking GSH production also inhibited phytochelatin synthesis, confirming that glutathione is the precursor for phytochelatins.[2][3]

The Key Enzyme: Phytochelatin Synthase

In 1989, Grill and his team successfully identified and characterized the enzyme responsible for phytochelatin synthesis, which they named phytochelatin synthase (PCS).[4] They found that this enzyme catalyzes the transfer of the γ-glutamyl-cysteine moiety from a donor glutathione molecule to an acceptor glutathione molecule, thereby elongating the phytochelatin chain.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational and subsequent research on phytochelatins.

Table 1: Induction of Phytochelatins by Heavy Metals in Plant Cell Cultures

Plant Species	Metal Ion	Metal Concentration (μM)	Major Phytochelatin Oligomers Detected	Reference	
Rauvolfia serpentina	CdCl ₂	100	PC ₂ , PC ₃ , PC ₄	Grill et al., 1985[1]	
Silene cucubalus	Cd ²⁺	200	PC ₂ , PC ₃ , PC ₄	Grill et al., 1989[4]	
Lycopersicon esculentum	Cd ²⁺	50	PC ₂ , PC ₃	Steffens et al., 1986[5]	
Arabidopsis thaliana	Cd ²⁺	50	PC ₂ , PC ₃ , PC ₄	Howden et al., 1995[3]	
Nicotiana tabacum	Zn ²⁺	250	PC2, PC3	Grill et al., 1988[6]	

Table 2: Kinetic Properties of Phytochelatin Synthase



Enzyme Source	Substrate	K _m (mM)	Optimal pH	Optimal Temperat ure (°C)	Metal Activator(s)	Referenc e
Silene cucubalus	Glutathione	6.7	7.9	35	Cd ²⁺ , Ag ⁺ , Bi ³⁺ , Pb ²⁺ , Zn ²⁺ , Cu ²⁺ , Hg ²⁺ , Au ⁺	Grill et al., 1989[4]
Arabidopsi s thaliana (AtPCS1)	Glutathione	-	~8.0	-	Cd ²⁺	Vatamaniu k et al., 1999
Schizosacc haromyces pombe	Glutathione	-	~8.0	-	Cd ²⁺	Ha et al., 1999

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of phytochelatins.

Isolation and Purification of Phytochelatins (Adapted from Grill et al., 1985)

- Cell Culture and Induction: Plant cell suspension cultures (e.g., Rauvolfia serpentina) are grown in a suitable medium. To induce phytochelatin synthesis, a heavy metal salt (e.g., 100 μM CdCl₂) is added to the culture during the logarithmic growth phase.
- Harvesting and Extraction: After a defined induction period (e.g., 24-48 hours), cells are harvested by filtration and frozen in liquid nitrogen. The frozen cells are ground to a fine powder and extracted with an acidic buffer (e.g., 0.1% trifluoroacetic acid in water).
- Centrifugation: The extract is centrifuged at high speed (e.g., 20,000 x g) to remove cell debris.
- Gel Filtration Chromatography: The supernatant is applied to a gel filtration column (e.g., Sephadex G-50) to separate molecules based on size. Fractions containing cadmium-



binding compounds are identified by atomic absorption spectroscopy.

- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The cadmium-containing fractions are further purified by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) is used for elution. Peptides are detected by their absorbance at 214 nm.
- Structural Analysis: The purified peptides are subjected to amino acid analysis and sequencing to determine their structure.

Phytochelatin Synthase Activity Assay (Adapted from Grill et al., 1989)

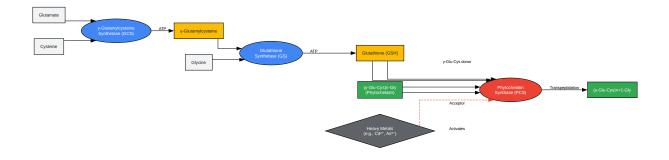
- Enzyme Extraction: Plant cells are homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.
- Reaction Mixture: The reaction mixture contains the enzyme extract, glutathione (the substrate), a heavy metal activator (e.g., 100 μM CdCl₂), and a suitable buffer (e.g., Tris-HCl, pH 7.9).
- Incubation: The reaction is incubated at the optimal temperature (e.g., 35°C) for a specific time.
- Reaction Termination: The reaction is stopped by adding acid (e.g., perchloric acid) to denature the enzyme.
- Quantification of Products: The amount of phytochelatins produced is quantified by RP-HPLC analysis after derivatization with a fluorescent tag (e.g., monobromobimane) to enhance detection sensitivity. The amount of glycine released can also be measured as an indicator of enzyme activity.

Signaling Pathways and Cellular Mechanisms

The synthesis and function of phytochelatins are tightly regulated within the cell. The following diagrams illustrate the key pathways involved.



Phytochelatin Biosynthesis Pathway

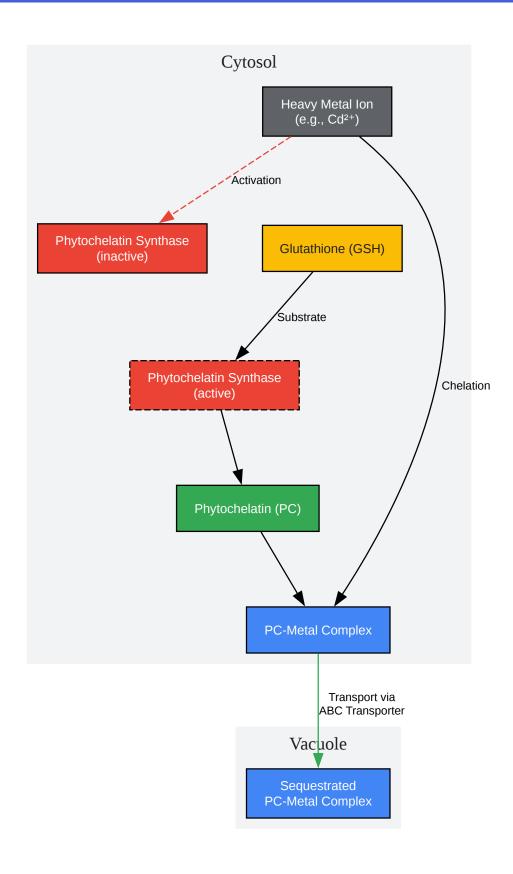


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Caption: The biosynthetic pathway of phytochelatins from amino acid precursors.

Cellular Detoxification Workflow





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Caption: Cellular workflow of heavy metal detoxification by phytochelatins.



Conclusion

The discovery of phytochelatins marked a paradigm shift in our understanding of heavy metal tolerance in plants and other organisms. From their initial characterization as cadystins to the elucidation of the enzymatic machinery responsible for their synthesis, the history of phytochelatin research is a testament to the power of biochemical investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research in this area. As we continue to face the challenges of environmental pollution, a thorough understanding of the phytochelatin-mediated detoxification pathway will be indispensable for developing novel strategies for phytoremediation and for ensuring the safety of our food supply. Further research into the regulation of phytochelatin synthase and the transport of phytochelatin-metal complexes will undoubtedly unveil new avenues for enhancing plant tolerance to heavy metals and for harnessing the power of plants to clean up our environment.

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